



Application Note: Spectroscopic Characterization of Menthol-Dicarboxylic Acid Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(-)-Menthol	
Cat. No.:	B1675115	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The interaction between active pharmaceutical ingredients (APIs) like menthol and co-formers such as dicarboxylic acids is a critical area of study in pharmaceutical sciences. These interactions can lead to the formation of new solid forms, including co-crystals or eutectic mixtures, which can significantly alter the physicochemical properties of the API, such as solubility, stability, and bioavailability.[1][2] Spectroscopic techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable tools for confirming the formation of these new entities and elucidating the nature of the intermolecular interactions. This document provides detailed protocols for the synthesis and spectroscopic analysis of adducts formed between menthol and various dicarboxylic acids.

Synthesis and Sample Preparation

The formation of menthol-dicarboxylic acid adducts can be achieved through several methods, including esterification to form covalent derivatives or co-crystallization techniques that rely on non-covalent interactions like hydrogen bonding.

Protocol 1.1: Synthesis of Menthol-Dicarboxylic Acid Esters This protocol describes the synthesis of menthol esters via a catalyzed reaction with dicarboxylic acids such as maleic, succinic, or glutaric acid.[3][4]

Methodological & Application





- Reaction Setup: In a 500 mL flask equipped with a Dean-Stark apparatus and a reflux condenser, combine menthol and a selected dicarboxylic acid (e.g., in a 2:1 molar ratio) in 80 mL of an appropriate solvent like o-xylene.[3]
- Catalysis: Add a catalytic amount of concentrated sulfuric acid (H2SO4).
- Reaction: Heat the mixture to reflux for approximately 12 hours, continuously removing the water formed during the reaction.[4]
- Solvent Removal: After cooling, remove the o-xylene using a rotary evaporator.
- Purification: Recrystallize the resulting solid residue from a suitable solvent to obtain the pure ester. The expected yield is typically between 80-85%.[4]

Protocol 1.2: Co-crystal Preparation via Liquid-Assisted Grinding (LAG) LAG is an efficient mechanochemical method for screening and producing co-crystals.[5]

- Preparation: Weigh stoichiometric amounts of menthol and the dicarboxylic acid co-former (e.g., 1:1 or 2:1 molar ratio) into a 2 mL glass vial containing stainless steel grinding beads.
- Solvent Addition: Add a catalytic amount (a few microliters) of a suitable solvent (e.g., ethanol, methanol, acetonitrile).
- Grinding: Subject the mixture to grinding in a planetary mill or vortex mixer for a specified duration (e.g., 2 hours).[5]
- Characterization: The resulting powder can be directly analyzed using spectroscopic and diffraction techniques.

Protocol 1.3: Co-crystal Preparation via Solvent Evaporation This is a common method for growing single crystals suitable for X-ray diffraction.[6]

- Dissolution: Dissolve stoichiometric amounts of menthol and the dicarboxylic acid in a common solvent in which both are congruently soluble.[6]
- Stirring: Stir the solution at a constant temperature to facilitate molecular interaction.

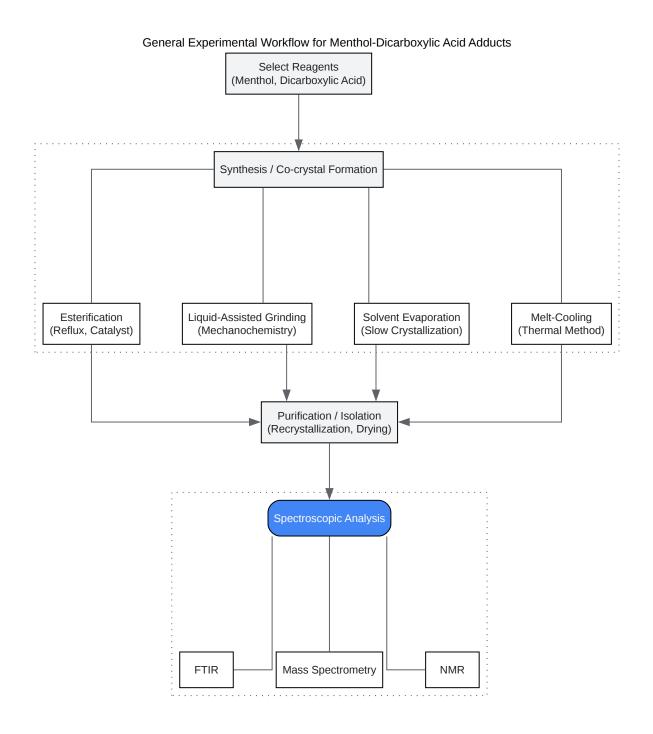
Methodological & Application





- Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature or under controlled conditions.
- Collection: Collect the resulting crystals for analysis.





Click to download full resolution via product page

General workflow for synthesis and analysis.



Spectroscopic Analysis Protocols

2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a powerful technique for identifying the formation of hydrogen bonds between the hydroxyl group of menthol and the carboxylic acid group of the co-former, or for confirming the formation of an ester linkage.

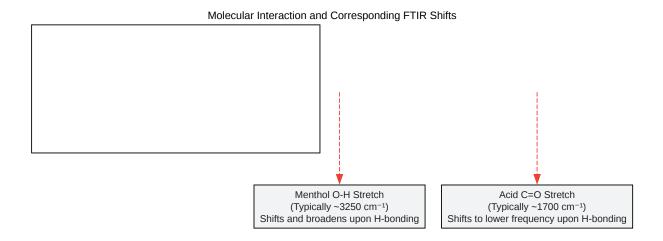
Protocol 2.1.1: Sample Preparation and Data Acquisition

- Sample Preparation: Prepare samples as KBr (Potassium Bromide) tablets. Mix a small amount of the sample with spectrally pure KBr and press it into a thin, transparent pellet under vacuum (0.1–0.05 mm Hg) to minimize moisture.[4][7]
- Instrument Setup: Use an IR-FTIR spectrophotometer.
- Data Collection: Record spectra in the absorption range of 4000–400 cm⁻¹ with a resolution of at least 4 cm⁻¹.[7]

Data Interpretation:

- Hydrogen Bonding: The formation of a co-crystal is often indicated by a shift and broadening of the O-H stretching band of menthol (typically around 3250-3500 cm⁻¹) and a shift in the C=O stretching band of the dicarboxylic acid (typically around 1700 cm⁻¹).[8][9] A red shift (to lower frequency) in the C=O band suggests hydrogen bond formation between the acid's carbonyl oxygen and menthol's hydroxyl hydrogen.[8]
- Esterification: The formation of an ester is confirmed by the disappearance of the broad O-H stretch from menthol and the appearance of a strong C=O stretching band for the ester group in the range of 1730–1710 cm⁻¹.[7]





Click to download full resolution via product page

Hydrogen bonding and expected FTIR shifts.

2.2. Mass Spectrometry (MS) MS is used to determine the molecular mass of the synthesized compounds and to gain structural information from their fragmentation patterns.

Protocol 2.2.1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

- Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as acetonitrile:water.[7]
- Chromatographic Conditions: Use an appropriate HPLC column and mobile phase for separation.
- MS Parameters: Set the mass spectrometer parameters. Example conditions include:[4][7]
 - Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
 - Scan Mode: Q-1 Scan.
 - Desolvation Temperature: 250°C.



Electric Field Voltage: 70 V.

Data Interpretation:

- Molecular Ion: Identify the quasi-molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺) to confirm the molecular weight of the adduct. For a 1:1 adduct of menthol and maleic acid, the expected m/z for [M-H]⁻ is 253.0.[4] For a 2:1 adduct of menthol and succinic acid (dimentholsuccinate), the expected m/z for [M-H]⁻ is 417.0.[4]
- Fragmentation: Analyze the fragment ions to confirm the structure. For example, dimentholsuccinate may show fragments corresponding to the succinic acid particle (m/z 119.0) and the menthol succinate ion (m/z 279.0).[4]
- 2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is highly sensitive to the chemical environment of protons and can provide definitive evidence of interactions involving hydroxyl and carboxyl groups.

Protocol 2.3.1: Sample Preparation and Data Acquisition

- Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

Data Interpretation:

- Hydroxyl Proton: The chemical shift of the hydroxyl (-OH) proton of menthol is highly diagnostic. In its pure form, it may appear as a distinct signal (e.g., a doublet at δ = 3.9 ppm).
 [10] Upon forming a hydrogen bond with a dicarboxylic acid, this signal is expected to shift and potentially broaden significantly, or even exchange with the acidic protons of the coformer, leading to a new, broad singlet.[10]
- Carboxyl Protons: The acidic protons of the dicarboxylic acid will also experience a change in their chemical environment and shift upon interaction with menthol.
- Esterification: For ester derivatives, the disappearance of the menthol -OH proton signal and the dicarboxylic acid -COOH proton signals, along with characteristic shifts in the protons



adjacent to the newly formed ester linkage, confirms the reaction.

Summary of Quantitative Data

Table 1: Key FTIR Vibrational Frequencies (cm⁻¹)

Compound/Interact ion	O-H Stretch (Menthol)	C=O Stretch (Acid/Ester)	Reference
Pure Menthol	~3250-3500 (broad)	N/A	[7][11]
Menthol-Dicarboxylic Acid (H-bonded)	Shifted and Broadened	Shifted (e.g., to lower frequency)	[8][9]

| Menthol-Dicarboxylic Acid Ester | Absent | 1710-1730 (strong) |[7] |

Table 2: Key Mass Spectrometry Data (m/z) for Menthol-Dicarboxylic Acid Adducts

Adduct (Ratio)	Dicarboxyli c Acid	Ion Type	Expected m/z	Key Fragments (m/z)	Reference
Mentholmal einate (1:1)	Maleic Acid	[M-H] ⁻	253.0	115 (maleic acid ion)	[4]

| Dimentholsuccinate (2:1) | Succinic Acid | [M-H]⁻ | 417.0 | 279, 119 |[4] |

Table 3: Expected ¹H NMR Chemical Shift Changes



Proton	Expected Change upon H- Bonding/Co-crystal Formation	Reference
Menthol -OH	Significant downfield shift and/or broadening of the signal. May change from a doublet to a broad singlet.	[10]
Dicarboxylic Acid -COOH	Significant downfield shift and broadening.	

| Menthol Ring Protons | Minor shifts due to changes in the electronic environment. | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 2. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L (-) Spectroscopic Analysis of Menthol Compounds Formed with Certain Dicarboxylic Acids ProQuest [proquest.com]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. L (-) Spectroscopic Analysis of Menthol Compounds Formed with Certain Dicarboxylic Acids - ProQuest [proquest.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]



- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of Menthol-Dicarboxylic Acid Adducts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675115#spectroscopic-analysis-of-menthol-compounds-with-dicarboxylic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com